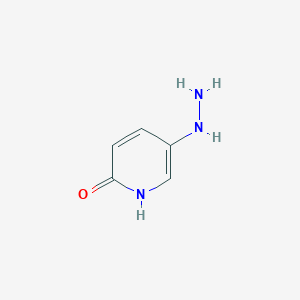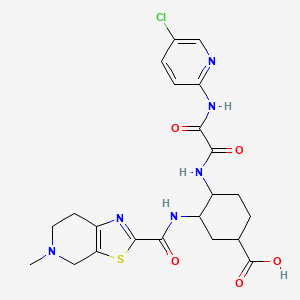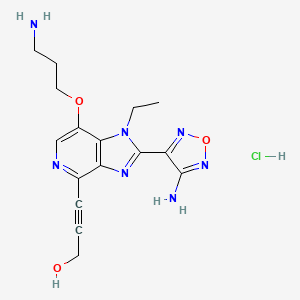
Akt kinase inhibitor hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akt kinase inhibitor hydrochloride is a potent and selective inhibitor of the Akt kinases, which are critical components of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of Akt activity is often associated with various cancers, making Akt kinase inhibitors valuable in cancer research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Akt kinase inhibitor hydrochloride typically involves the preparation of a core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. One common synthetic route involves the use of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The process may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Akt kinase inhibitor hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and pressure are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Akt kinase inhibitor hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the PI3K/Akt/mTOR signaling pathway.
Biology: Employed in cell biology research to investigate cell growth, survival, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as an anticancer agent.
Industry: Applied in the development of targeted therapies for cancer treatment
Wirkmechanismus
Akt kinase inhibitor hydrochloride exerts its effects by binding to the active site of Akt kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the suppression of cell growth and survival signals. The compound specifically targets the ATP-binding pocket of Akt, making it highly selective for Akt kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt.
Afuresertib (GSK2110183): Another ATP-competitive inhibitor with a different chemical structure.
Ipatasertib (GDC-0068): A selective inhibitor of Akt1, Akt2, and Akt3
Uniqueness
Akt kinase inhibitor hydrochloride is unique due to its high selectivity and potency against Akt kinases. It has shown improved kinase selectivity and reduced effects on glucose homeostasis compared to other ATP-competitive inhibitors. This makes it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C16H20ClN7O3 |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19N7O3.ClH/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);1H |
InChI-Schlüssel |
ZGDNGHCKIJUSPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


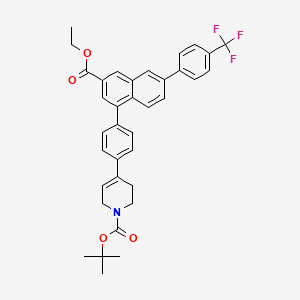
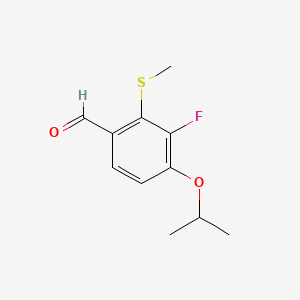
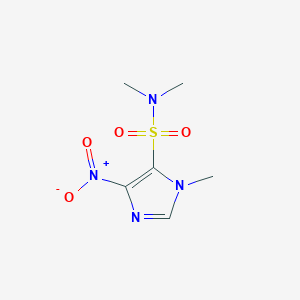
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)


![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
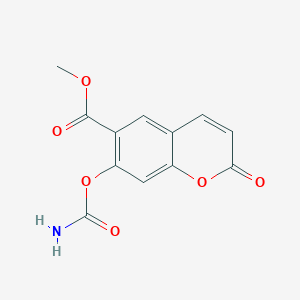
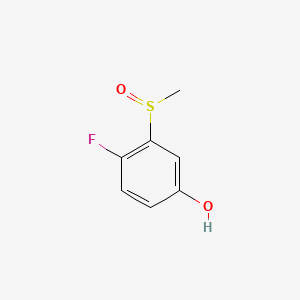
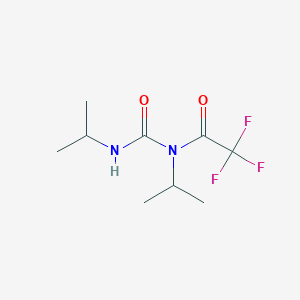
![(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
